molecular formula C21H14O2 B13383021 Benzoic acid, 4-(9-anthracenyl)-

Benzoic acid, 4-(9-anthracenyl)-

Cat. No.: B13383021
M. Wt: 298.3 g/mol
InChI Key: VYACGKINCYYOLA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(9-anthracenyl)-, is a polycyclic aromatic compound combining a benzoic acid moiety with an anthracene group at the para position.

Properties

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

4-anthracen-9-ylbenzoic acid

InChI

InChI=1S/C21H14O2/c22-21(23)15-11-9-14(10-12-15)20-18-7-3-1-5-16(18)13-17-6-2-4-8-19(17)20/h1-13H,(H,22,23)

InChI Key

VYACGKINCYYOLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Friedel–Crafts Type Arylation and Alkylation

  • The Friedel–Crafts alkylation of electron-rich arenes with aromatic aldehydes catalyzed by Lewis acids (e.g., zinc bromide supported on silica gel or boron trifluoride monohydrate) has been employed to prepare anthracene derivatives. This method can be adapted to attach anthracene moieties to aromatic rings such as benzoic acid derivatives, although the presence of electron-withdrawing groups like the carboxylic acid can reduce reactivity.

  • For example, reactions involving aromatic aldehydes and arenes have yielded triarylmethanes and diarylanthracenes, which can be further transformed into anthracene-substituted benzoic acids by subsequent oxidation or functional group manipulation.

Schiff Base Formation Followed by Reduction

  • A practical and efficient method involves the condensation of 9-anthraldehyde (9-anthracene carboxaldehyde) with 4-aminobenzoic acid to form a Schiff base intermediate, which is subsequently reduced to yield 4-(9-anthracenyl)benzoic acid.

  • The procedure typically involves refluxing 9-anthraldehyde with 4-aminobenzoic acid in ethanol for several hours to form the imine intermediate. This intermediate is then reduced using sodium borohydride at low temperatures (277–278 K) to afford the desired product in good yield (~76%).

  • This method is advantageous due to its straightforwardness, mild conditions, and relatively high yield. The product can be purified by crystallization from ethanol.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Functional Group Transformations

  • Another synthetic route involves the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") between 4-azidobenzoic acid and 9-ethynylanthracene to form a 1,2,3-triazole-linked benzoic acid-anthracene conjugate.

  • The reaction is performed under argon atmosphere in a dry solvent mixture (toluene/DMF), with copper(I) bromide as the catalyst and PMDETA as the ligand, stirring overnight at ambient temperature. After workup and purification, the 4-(4-(anthracen-9-yl)-1H-1,2,3-triazol-1-yl)benzoic acid is obtained in good yield (~65-70%).

  • This intermediate can be further functionalized, for example, by amidation with aminoalkoxysilanes to afford derivatives for surface modification or material applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(9-anthracenyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the compound into anthracene derivatives with different functional groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various anthracene derivatives with different functional groups, such as anthraquinones, anthracene alcohols, and substituted anthracenes .

Scientific Research Applications

Benzoic acid, 4-(9-anthracenyl)-, has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(9-anthracenyl)-, involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cellular components, leading to changes in cellular functions. For example, its antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential metabolic pathways . Additionally, its photophysical properties make it useful as a fluorescent probe, where it can bind to specific biomolecules and emit fluorescence upon excitation .

Comparison with Similar Compounds

Structural Analogues with Anthracene Moieties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications
Benzoic acid, 4,4'-(9,10-anthracenediyl)bis[2-amino- C27H20N2O4 Two amino-benzoic acid groups ~436.47 (estimated) Potential use in optoelectronics due to extended conjugation
Benzamide, N-(7-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl) C21H12ClNO3 Chlorine, anthraquinone, benzamide 377.78 Likely bioactive (anthraquinones are known for antitumor activity)
Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl] C27H17ClN2O3 Chlorophenylamino, anthraquinone 452.89 High molecular weight may enhance binding in drug design

Key Observations :

  • Electronic Effects: Anthracene derivatives with electron-withdrawing groups (e.g., Cl, quinone) exhibit redshifted absorption spectra compared to the parent compound .

Comparison with Other Benzoic Acid Derivatives

Substituted Benzoic Acids with Aromatic Amines

  • 4-(3-Chloroanilino)benzoic acid (): Structure: Chloroanilino group at the para position. Crystallography: Forms acid-acid dimers via O–H···O hydrogen bonds with a dihedral angle of 34.66° between aromatic rings. Application: Potent inhibitor of AKR1C2/3 enzymes, highlighting the role of aromatic amines in targeting cancer pathways .

Xanthene and Piperazinyl Derivatives

  • Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)- (): Structure: Xanthene ring system fused to benzoic acid.
  • 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride (): Hazards: Classified for acute toxicity (oral, dermal) and respiratory irritation, indicating stricter handling requirements compared to non-alkylated benzoic acids .

Physicochemical Properties and Functional Implications

Solubility and Reactivity

  • Anthracene Derivatives : Lower solubility in polar solvents due to hydrophobic anthracene; carboxylic acid group improves aqueous solubility slightly .
  • Amino-Substituted Analogues: Amino groups (e.g., in ) enhance solubility and reactivity in nucleophilic reactions .

Hydrogen Bonding and Crystal Packing

  • 4-(3-Chloroanilino)benzoic acid forms dimeric structures via O–H···O bonds, a feature likely shared with 4-(9-anthracenyl)-benzoic acid .
  • Anthracene’s planar structure may promote π-π stacking, influencing solid-state packing and material stability .

Biological Activity

Benzoic acid, 4-(9-anthracenyl)- is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and implications for various applications.

Chemical Structure and Properties

Benzoic acid, 4-(9-anthracenyl)- is characterized by its unique anthracene moiety attached to a benzoic acid structure. This configuration may contribute to its biological activities, particularly in terms of antioxidant properties and interactions with biological molecules.

Biological Activities

Antioxidant Activity
Research indicates that benzoic acid derivatives, including 4-(9-anthracenyl)-, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems, which is crucial for preventing cellular damage associated with various diseases.

Antimicrobial Properties
Studies have shown that benzoic acid derivatives possess antimicrobial activity against a range of pathogens. The presence of the anthracene group may enhance this activity by facilitating interactions with microbial cell membranes, leading to increased permeability and cell death .

Anticancer Potential
In vitro studies have demonstrated that benzoic acid, 4-(9-anthracenyl)- can inhibit the growth of cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways related to cell proliferation and survival. For instance, compounds derived from benzoic acid have been found to activate proteasomal and lysosomal pathways, which are critical for cellular homeostasis and apoptosis .

The precise mechanism by which benzoic acid, 4-(9-anthracenyl)- exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • Interaction with Enzymes : The compound may bind to specific enzymes involved in metabolic processes or signaling pathways, thereby modulating their activity.
  • Induction of Cellular Stress Responses : By generating reactive oxygen species (ROS), it may induce stress responses that lead to apoptosis in cancer cells.
  • Regulation of Protein Degradation Pathways : Enhanced activity in the ubiquitin-proteasome and autophagy-lysosome pathways has been noted in studies involving similar compounds, suggesting a role in protein turnover and cellular repair mechanisms .

Case Studies

  • Cell-Based Assays : In a study evaluating the effects of various benzoic acid derivatives on human foreskin fibroblasts, benzoic acid, 4-(9-anthracenyl)- demonstrated enhanced proteasomal activity without cytotoxic effects at certain concentrations. This suggests potential applications in anti-aging therapies through the modulation of proteostasis networks .
  • Antimicrobial Testing : A series of tests against common bacterial strains showed that benzoic acid derivatives could inhibit growth effectively. The structure-activity relationship indicated that modifications to the anthracene moiety could further enhance antimicrobial potency.

Data Summary

Activity Type Findings
AntioxidantSignificant free radical scavenging ability; potential protective effects against oxidative stress.
AntimicrobialEffective against various bacteria; structure modifications enhance activity .
AnticancerInduces apoptosis in cancer cell lines; activates proteasomal and lysosomal pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing benzoic acid, 4-(9-anthracenyl)-, and how can purity be validated?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between anthracenyl boronic acids and halogenated benzoic acid derivatives. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) coupled with UV-vis spectroscopy. Structural confirmation requires 1H^1H- and 13C^{13}C-NMR spectroscopy to identify aromatic proton environments and carbon frameworks, while mass spectrometry (MS) confirms molecular weight . Thermal stability and phase transitions are assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. How can researchers characterize the electronic properties of benzoic acid, 4-(9-anthracenyl)-?

  • Methodological Answer : Ultraviolet-visible (UV-vis) spectroscopy identifies π-π* transitions in the anthracenyl moiety. Fluorescence spectroscopy quantifies quantum yield and emission maxima, critical for photophysical applications. Computational methods (e.g., DFT calculations) model HOMO-LUMO gaps and electron density distributions, validated against experimental spectroscopic data .

Advanced Research Questions

Q. How can crystallographic data for benzoic acid, 4-(9-anthracenyl)-, be refined to resolve structural ambiguities?

  • Methodological Answer : X-ray diffraction data refinement employs the SHELXL program for small-molecule crystallography. For ambiguous electron density regions (e.g., disordered anthracenyl groups), iterative refinement using Fourier maps and restraints on bond lengths/angles is critical. Cross-validation with programs like WinGX or ORTEP-3 ensures graphical accuracy of thermal ellipsoids and molecular packing .

Q. What strategies address contradictions in crystallographic and spectroscopic data for anthracenyl-substituted benzoic acids?

  • Methodological Answer : Discrepancies between X-ray-derived bond lengths and DFT-optimized geometries may arise from crystal packing effects. Validate computational models using high-resolution (<1.0 Å) crystallographic data. For conflicting NMR signals (e.g., overlapping aromatic peaks), employ 1H^1H-13C^{13}C-HSQC or NOESY experiments to resolve spin-spin coupling interactions .

Q. How can reaction kinetics for anthracenyl-substituted benzoic acid derivatives be studied under varying conditions?

  • Methodological Answer : Use stopped-flow spectroscopy to monitor rapid reactions (e.g., esterification or photodegradation). Rate constants (kk) are derived from pseudo-first-order kinetics under controlled pH and temperature. For thermally activated processes, TGA-derived Arrhenius plots quantify activation energies .

Q. What experimental designs optimize solubility of benzoic acid, 4-(9-anthracenyl)-, in polar solvents for biological assays?

  • Methodological Answer : Co-solvency systems (e.g., DMSO-water mixtures) enhance solubility while maintaining stability. Dynamic light scattering (DLS) monitors aggregation thresholds. For low solubility, derivatization (e.g., sodium salt formation) improves aqueous compatibility, validated by NMR in deuterated solvents .

Q. How can researchers safely handle benzoic acid, 4-(9-anthracenyl)-, given its potential hazards?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazard classification (e.g., skin/eye irritation). Use fume hoods during synthesis and glove boxes for air-sensitive reactions. Waste disposal follows protocols for polycyclic aromatic hydrocarbons, including incineration or approved chemical degradation .

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